molecular formula C23H22N8O B612117 CAL-130 CAS No. 1431697-74-3

CAL-130

Cat. No.: B612117
CAS No.: 1431697-74-3
M. Wt: 426.5 g/mol
InChI Key: PUYVJBBSBPUKBT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAL-130 is a chemical compound known for its inhibitory effects on phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma. These enzymes play crucial roles in various cellular processes, including cell growth, proliferation, and survival. This compound has been widely studied for its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases .

Preparation Methods

The synthesis of CAL-130 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditionsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

CAL-130 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CAL-130 has numerous scientific research applications, including:

Mechanism of Action

CAL-130 exerts its effects by selectively inhibiting the catalytic activity of phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma. This inhibition disrupts the signaling pathways that these enzymes regulate, leading to reduced cell proliferation and survival.

Comparison with Similar Compounds

CAL-130 is unique in its dual inhibition of phosphoinositide 3-kinase delta and phosphoinositide 3-kinase gamma, which distinguishes it from other inhibitors that may target only one isoform. Similar compounds include:

These compounds share some similarities with this compound but differ in their selectivity and potency towards specific phosphoinositide 3-kinase isoforms.

Biological Activity

CAL-130 is a novel compound recognized as a dual inhibitor of phosphoinositide 3-kinases (PI3K), specifically targeting the p110γ and p110δ isoforms. These isoforms are crucial in regulating various cellular processes, including metabolism, survival, and proliferation, making them significant in cancer biology and immunology. The compound's inhibition of these pathways positions it as a potential therapeutic agent in treating various malignancies and immune-related disorders.

This compound functions primarily by inhibiting the activity of PI3Kγ and PI3Kδ. This inhibition is crucial for modulating T cell receptor (TCR) signaling pathways, which are pivotal in immune response regulation. Studies have demonstrated that this compound effectively prevents the phosphorylation of Akt (Ser473) in thymocytes, indicating its role in disrupting key signaling cascades involved in T cell activation .

In Vitro Studies

In vitro experiments have shown that this compound significantly alters cellular responses in thymocytes derived from wild-type mice. Specifically, treatment with this compound resulted in:

  • Inhibition of Akt Phosphorylation : A marked decrease in TCR-induced Akt phosphorylation was observed, confirming its effectiveness as a PI3K inhibitor.
  • Calcium Flux Reduction : The compound attenuated calcium flux levels to those comparable to genetically modified mice lacking both PI3Kγ and PI3Kδ, showcasing its potent inhibitory effects on these pathways .

In Vivo Studies

In vivo assessments further elucidated this compound's biological activity:

  • Dosage and Administration : Mice administered 10 mg/kg of this compound orally exhibited sustained plasma concentrations (0.33 μM) for up to 8 hours post-administration.
  • Thymic Architecture Alteration : A significant reduction (up to 18-fold) in total thymocyte numbers was noted after a week of treatment, primarily affecting double-positive (DP) thymocyte populations. This indicates that this compound not only inhibits specific signaling pathways but also profoundly impacts thymic cellularity and architecture .

Clinical Relevance

Currently, this compound is still in the preclinical development phase, with no clinical trial data available. However, its promising biological activity suggests potential applications in treating conditions such as hematological malignancies and autoimmune diseases.

Data Summary

The following table summarizes key findings from studies on this compound:

Study TypeKey FindingsReference
In VitroInhibition of Akt phosphorylation; reduced calcium flux
In VivoSignificant reduction in thymocyte numbers; maintained plasma levels
Clinical TrialsPreclinical stage; no clinical data available

Implications for Future Research

The ongoing exploration of this compound's biological activity opens avenues for further research:

  • Combination Therapies : Investigating this compound's efficacy when combined with other therapeutic agents targeting different pathways.
  • Long-term Effects : Assessing the long-term impacts of this compound on immune function and potential side effects.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in human subjects.

Properties

IUPAC Name

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYVJBBSBPUKBT-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101118635
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-74-3
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101118635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.